Lipophilicity Advantage Over the 3-Des-Methyl Analog
The target compound exhibits a measured/calculated LogP of 1.96, which is 0.37 log units higher than that of methyl 4-(methylamino)benzoate (CAS 18358-63-9, LogP 1.59), the direct analog lacking the 3-methyl substituent . This difference corresponds to an approximately 2.3-fold higher predicted octanol-water partition coefficient, indicating measurably enhanced lipophilicity attributable solely to the presence of the aromatic methyl group.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.96 |
| Comparator Or Baseline | Methyl 4-(methylamino)benzoate (CAS 18358-63-9): LogP = 1.59 |
| Quantified Difference | ΔLogP = +0.37 (approx. 2.3-fold higher partition coefficient) |
| Conditions | Calculated LogP values from vendor technical datasheets; comparative context |
Why This Matters
Higher LogP directly influences reversed-phase HPLC retention and may alter membrane permeability predictions in drug discovery programs; researchers requiring consistent chromatographic behavior or specific lipophilicity windows should not interchange these compounds without method re-validation.
